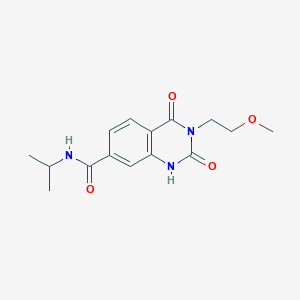
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazolines. Its unique molecular structure and functional groups suggest potential applications in medicinal chemistry, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O4, with a molecular weight of 292.34 g/mol. The compound features a tetrahydroquinazoline core characterized by two carbonyl groups (dioxo) and a carboxamide functional group.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.34 g/mol |
| Functional Groups | Dioxo, Carboxamide |
| Synthesis Method | Condensation reaction of isatin derivatives |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies suggest that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound may inhibit DNA polymerases or other enzymes involved in cell cycle regulation and apoptosis.
- Signal Pathway Modulation : It potentially affects signaling pathways related to cell growth and survival.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : Research indicates that similar compounds can inhibit enzymes linked to tumor growth and metastasis.
- Mechanism of Action : The mechanism may involve competitive inhibition where the compound binds to the active site of target enzymes.
Case Studies
- In Vitro Studies : In laboratory settings, N-isopropyl derivatives have been tested against various cancer cell lines. For example, a study indicated that at concentrations of 50 µM, certain derivatives exhibited over 50% inhibition of cell viability in breast cancer cells .
- Animal Models : Preliminary studies using animal models have shown that administration of this compound can lead to significant tumor reduction compared to control groups. The exact dosage and treatment duration varied across studies but generally ranged from 10 mg/kg to 50 mg/kg depending on the model used .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes within cells that are crucial for cancer progression.
- Induction of Apoptosis : Similar compounds have been found to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(21)18(14(11)20)6-7-22-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFMOYGSSVKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














